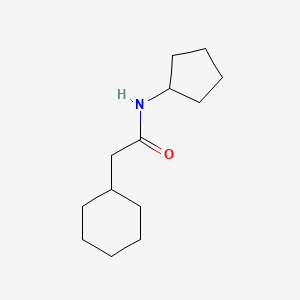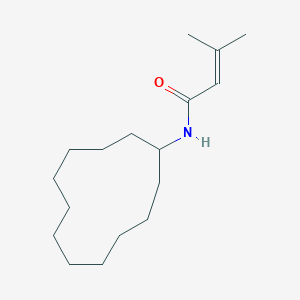
2-cyclohexyl-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-cyclopentylacetamide (CPCA) is a chemical compound that belongs to the family of amides. It is a white crystalline solid that is soluble in organic solvents. CPCA has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 2-cyclohexyl-N-cyclopentylacetamide is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain. 2-cyclohexyl-N-cyclopentylacetamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
2-cyclohexyl-N-cyclopentylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-cyclohexyl-N-cyclopentylacetamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 2-cyclohexyl-N-cyclopentylacetamide has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-cyclohexyl-N-cyclopentylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have a wide range of biological activities. However, there are also some limitations to using 2-cyclohexyl-N-cyclopentylacetamide in lab experiments. One limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-cyclohexyl-N-cyclopentylacetamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-cyclohexyl-N-cyclopentylacetamide. One area of research could be to further investigate the mechanism of action of 2-cyclohexyl-N-cyclopentylacetamide, particularly its effects on the GABA-A receptor and voltage-gated sodium channels. Another area of research could be to investigate the potential use of 2-cyclohexyl-N-cyclopentylacetamide in the treatment of other neurological disorders, such as multiple sclerosis or Alzheimer's disease. Additionally, future research could focus on developing new synthesis methods for 2-cyclohexyl-N-cyclopentylacetamide that improve its solubility and bioavailability.
Synthesis Methods
2-cyclohexyl-N-cyclopentylacetamide can be synthesized using a multi-step process. The first step involves the reaction of cyclohexylmagnesium bromide with cyclopentanone to form a Grignard reagent. The Grignard reagent is then reacted with ethyl acetate to form the intermediate product, which is then treated with acetic anhydride to form 2-cyclohexyl-N-cyclopentylacetamide.
Scientific Research Applications
2-cyclohexyl-N-cyclopentylacetamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-cyclohexyl-N-cyclopentylacetamide has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
2-cyclohexyl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13(14-12-8-4-5-9-12)10-11-6-2-1-3-7-11/h11-12H,1-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFLIHKXGKGQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-cyclopentylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4960184.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4960216.png)


![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)

![1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)
![N-[2-(benzylthio)ethyl]benzamide](/img/structure/B4960266.png)
![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)
![2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane](/img/structure/B4960276.png)